Dabsyl-L-proline
Overview
Description
- Dabsyl-L-proline (CAS Number: 89131-09-9) is a derivative of the naturally occurring amino acid L-proline .
- Its IUPAC name is (2S)-1-[(4-{(E)-[4-(dimethylamino)phenyl]diazenyl}phenyl)sulfonyl]-2-pyrrolidinecarboxylic acid .
- The compound has a molecular weight of 402.47 g/mol .
- It is commonly used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
- The synthesis of Dabsyl-L-proline involves chemical reactions to attach the Dabsyl group to the proline backbone.
Molecular Structure Analysis
- Dabsyl-L-proline contains a pyrrolidine ring and a sulfonamide group .
- The Dabsyl group is attached to the amino group of proline.
Chemical Reactions Analysis
- Dabsyl-L-proline can participate in various reactions, including esterification , hydrolysis , and amidation .
Physical And Chemical Properties Analysis
- Dabsyl-L-proline exhibits specific properties such as protease activity , acidity , and esterification yield .
- Its safety profile indicates that it is not hazardous .
Scientific Research Applications
-
Microbial Metabolism Studies
- Field : Microbiology and Biotechnology .
- Application : L-proline analogues are valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
- Method : The analogues are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
- Results : The accumulation of abnormal or misfolded proteins, in turn, inhibits cell growth. The addition of certain amino acid analogues causes a rapid increase in the synthesis of heat shock proteins in cells .
-
Synthesis of 2-amino-3-cyanopyridines
- Field : Organic Chemistry .
- Application : L-proline is used as a catalyst for the one-pot synthesis of a number of 2-amino-3-cyanopyridine derivatives .
- Method : The multicomponent reaction of aldehyde, malononitrile, ketone, and ammonium acetate using water as a solvent at 60 °C gives final products in good yield .
- Results : This process has the advantages of a quick routine, large yields, environment-friendly, broad substrate scope tolerance, catalyst recyclability, simple workup processes .
-
Catalysis in Organic Reactions
- Field : Organic Chemistry .
- Application : L-proline functionalized magnetic nanoparticles are used as a magnetic nanocatalyst in organic reactions .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : This is the first report of the catalytic application of L-proline functionalized magnetic nanoparticles in organic reactions .
-
Microbial Production
- Field : Biotechnology .
- Application : Microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : This process has led to the development of microorganisms that can overproduce L-proline .
-
Tuning Biological, Pharmaceutical, or Physicochemical Properties
- Field : Pharmaceutical Chemistry .
- Application : L-proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : This process has led to the development of peptides with enhanced properties .
-
Green Catalyst for Synthesis of Important Heterocycles
- Field : Organic Chemistry .
- Application : L-proline is a versatile organo-catalyst in organic chemistry, with applications in diverse reactions and as a ‘Green catalyst’ for the synthesis of important heterocycles .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : Given the importance of L-Proline based reactions, it has been observed that it has tremendous applications in organic chemistry .
-
Preparation of 2-amino-3-cyanopyridines
- Field : Organic Chemistry .
- Application : L-proline is used as a catalyst for the preparation of 2-amino-3-cyanopyridines under aqueous conditions .
- Method : The one-pot synthesis of a number of 2-amino-3-cyanopyridine derivatives from malononitrile, aromatic aldehyde, acetophenone, and ammonium acetate at 60 °C, utilizing water as a solvent produces final products with a good yield .
- Results : This process has the advantages of a quick routine, large yields, environment-friendly, broad substrate scope tolerance, catalyst recyclability, simple workup processes .
-
Synthesis of Important Heterocycles
- Field : Organic Chemistry .
- Application : L-proline is a versatile organo-catalyst in organic chemistry, with applications in diverse reactions and as a ‘Green catalyst’ for the synthesis of important heterocycles .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : Given the importance of L-Proline based reactions, it has been observed that it has tremendous applications in organic chemistry .
-
Synthesis of Different Heterocyclic Skeletons
- Field : Organic Chemistry .
- Application : L-proline is an important catalyst for the synthesis of different heterocyclic skeletons such as coumarin, spiro-oxindoles, imidazoles, benzimidazoles, quinoxalines, podophyllotoxin, benzothiazoles, isoxazolidines, phenothiazines, aziridine, indole, 1,5-benzodiazepines, pyridine, and quinazolines .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : Given the importance of L-Proline based reactions, it has been observed that it has tremendous applications in organic chemistry .
Future Directions
- Further research could explore its potential applications in drug discovery, peptidomimetics, and enzyme inhibition.
Remember that Dabsyl-L-proline is a valuable compound with diverse applications, and its properties can be harnessed for various scientific and industrial purposes12. If you need more detailed information, please refer to relevant scientific papers and resources. 🌟
properties
IUPAC Name |
(2S)-1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHLDMYXACDQGQ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC[C@H]3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555051 | |
Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dabsyl-L-proline | |
CAS RN |
89131-09-9 | |
Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.